molecular formula C2H7NO2S B1603502 (Methylsulfonyl)methanamine CAS No. 385369-67-5

(Methylsulfonyl)methanamine

Cat. No.: B1603502
CAS No.: 385369-67-5
M. Wt: 109.15 g/mol
InChI Key: JYGWVCOFTZZSGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (Methylsulfonyl)methanamine can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with methylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pressure, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: (Methylsulfonyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonyl compounds.

Mechanism of Action

The mechanism of action of (methylsulfonyl)methanamine involves its ability to act as a methylating agent. It can transfer a methyl group to various substrates, facilitating the formation of new chemical bonds. This property is particularly useful in organic synthesis, where it can be used to introduce methyl groups into target molecules . The molecular targets and pathways involved in its action include nucleophilic sites on organic molecules, where the methyl group can be transferred .

Comparison with Similar Compounds

Properties

IUPAC Name

methylsulfonylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO2S/c1-6(4,5)2-3/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGWVCOFTZZSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616351
Record name 1-(Methanesulfonyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385369-67-5
Record name 1-(Methanesulfonyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Methylsulfonyl)methanamine
Reactant of Route 2
(Methylsulfonyl)methanamine
Reactant of Route 3
(Methylsulfonyl)methanamine
Reactant of Route 4
(Methylsulfonyl)methanamine
Reactant of Route 5
(Methylsulfonyl)methanamine
Reactant of Route 6
(Methylsulfonyl)methanamine

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